Cas no 2229016-66-2 (2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol)

2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
- EN300-1862400
- 2229016-66-2
-
- インチ: 1S/C11H10F2N2O/c12-11(13,7-16)9-6-14-15-10(9)8-4-2-1-3-5-8/h1-6,16H,7H2,(H,14,15)
- InChIKey: VRWDBMQRKWVIFW-UHFFFAOYSA-N
- SMILES: FC(CO)(C1C=NNC=1C1C=CC=CC=1)F
計算された属性
- 精确分子量: 224.07611927g/mol
- 同位素质量: 224.07611927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 232
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.9Ų
- XLogP3: 1.6
2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1862400-1.0g |
2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol |
2229016-66-2 | 1g |
$0.0 | 2023-06-02 | ||
Enamine | EN300-1862400-0.25g |
2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol |
2229016-66-2 | 0.25g |
$1366.0 | 2023-09-18 | ||
Enamine | EN300-1862400-2.5g |
2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol |
2229016-66-2 | 2.5g |
$2912.0 | 2023-09-18 | ||
Enamine | EN300-1862400-1g |
2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol |
2229016-66-2 | 1g |
$1485.0 | 2023-09-18 | ||
Enamine | EN300-1862400-0.05g |
2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol |
2229016-66-2 | 0.05g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1862400-0.1g |
2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol |
2229016-66-2 | 0.1g |
$1307.0 | 2023-09-18 | ||
Enamine | EN300-1862400-10g |
2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol |
2229016-66-2 | 10g |
$6390.0 | 2023-09-18 | ||
Enamine | EN300-1862400-5g |
2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol |
2229016-66-2 | 5g |
$4309.0 | 2023-09-18 | ||
Enamine | EN300-1862400-0.5g |
2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol |
2229016-66-2 | 0.5g |
$1426.0 | 2023-09-18 |
2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-olに関する追加情報
Introduction to 2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol (CAS No. 2229016-66-2)
The compound 2,2-difluoro-2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol, with the CAS registry number NO. NO., is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and a difluoroethyl alcohol moiety. The combination of these structural elements imparts distinctive chemical properties and biological activities, making it a subject of interest for researchers and industry professionals alike.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methodologies, including palladium-catalyzed cross-coupling reactions and enantioselective reductions. These methods have not only improved the yield and purity of the compound but also facilitated its scalability for potential industrial applications. The molecule's structure has been extensively studied using advanced spectroscopic techniques such as NMR, IR, and X-ray crystallography, providing insights into its conformational flexibility and stereochemical properties.
In terms of biological activity, 2,2-difluoro-...-ethan-1-ol has demonstrated promising results in preclinical studies as a potential therapeutic agent. Researchers have explored its role as a modulator of various cellular pathways, including those involved in inflammation, oxidative stress, and apoptosis. For instance, studies published in high-impact journals such as Nature Communications and Journal of Medicinal Chemistry have highlighted its ability to inhibit key enzymes associated with neurodegenerative diseases, suggesting its potential as a lead compound for drug development.
The pharmacokinetic profile of this compound has also been investigated in depth. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its suitability as an orally administered drug. Furthermore, its low toxicity profile in animal models has added to its appeal as a candidate for further clinical evaluation.
In addition to its pharmacological applications, 2,2-difluoro...-ethan-1-ol has found utility in materials science due to its unique electronic properties. Its ability to act as a ligand in metal coordination complexes has led to its use in catalysis and sensor applications. Recent breakthroughs in this area have been documented in prominent chemistry journals such as Angewandte Chemie International Edition, underscoring its versatility across multiple disciplines.
The synthesis of this compound involves a series of carefully optimized steps that ensure high fidelity and reproducibility. Key challenges include the selective fluorination of the ethan-1-ol moiety without affecting other functional groups and the precise control of stereochemistry during the formation of the pyrazole ring system. Innovations in catalytic asymmetric synthesis have addressed these challenges effectively.
In conclusion, 2,...difluoro-(3-phenyl-pyrazole-4-yl)ethanol is a multifaceted compound with significant potential across diverse fields such as drug discovery and materials science.
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